![molecular formula C18H22I2N2O4S2 B291139 4-iodo-N-(6-{[(4-iodophenyl)sulfonyl]amino}hexyl)benzenesulfonamide](/img/structure/B291139.png)
4-iodo-N-(6-{[(4-iodophenyl)sulfonyl]amino}hexyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-N-(6-{[(4-iodophenyl)sulfonyl]amino}hexyl)benzenesulfonamide, also known as compound BAY-85-8501, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of BAY-85-8501 is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cell signaling and metabolism. Specifically, this 4-iodo-N-(6-{[(4-iodophenyl)sulfonyl]amino}hexyl)benzenesulfonamide has been shown to inhibit the activity of the enzyme PDK1, which plays a key role in the regulation of glucose metabolism and cell survival. In addition, BAY-85-8501 has been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of BAY-85-8501 are varied and complex, reflecting the 4-iodo-N-(6-{[(4-iodophenyl)sulfonyl]amino}hexyl)benzenesulfonamide's broad range of activities. In addition to its anti-tumor effects, this 4-iodo-N-(6-{[(4-iodophenyl)sulfonyl]amino}hexyl)benzenesulfonamide has been shown to have anti-inflammatory and antioxidant properties, making it a potentially useful tool in the study of a variety of diseases. BAY-85-8501 has also been shown to affect the activity of certain neurotransmitters, suggesting that it may have potential applications in the study of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of BAY-85-8501 as a research tool is its potent and specific activity against certain enzymes and pathways. This makes it a valuable tool for investigating the role of these enzymes in a variety of physiological processes. However, like any research tool, there are limitations to the use of BAY-85-8501. One potential limitation is its relatively high cost, which may make it prohibitive for some researchers. In addition, the complex and multi-step synthesis process may limit its availability for some applications.
Orientations Futures
There are many potential future directions for research involving BAY-85-8501. One area of interest is the investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. In addition, further research is needed to fully understand the mechanism of action of this 4-iodo-N-(6-{[(4-iodophenyl)sulfonyl]amino}hexyl)benzenesulfonamide, as well as its potential applications in the study of neurological disorders and other physiological processes. Finally, the development of more efficient and cost-effective synthesis methods may make this 4-iodo-N-(6-{[(4-iodophenyl)sulfonyl]amino}hexyl)benzenesulfonamide more widely available for research purposes.
Méthodes De Synthèse
The synthesis of 4-iodo-N-(6-{[(4-iodophenyl)sulfonyl]amino}hexyl)benzenesulfonamide BAY-85-8501 involves a multi-step process that has been described in detail in several scientific publications. The first step involves the reaction of 4-iodobenzenesulfonyl chloride with 6-aminohexanol to form a sulfonamide intermediate. This intermediate is then reacted with 4-iodoaniline to produce the final 4-iodo-N-(6-{[(4-iodophenyl)sulfonyl]amino}hexyl)benzenesulfonamide, BAY-85-8501.
Applications De Recherche Scientifique
Compound BAY-85-8501 has been used extensively in scientific research as a tool to investigate a variety of physiological and biochemical processes. One of the primary applications of this 4-iodo-N-(6-{[(4-iodophenyl)sulfonyl]amino}hexyl)benzenesulfonamide is in the study of cancer, where it has been shown to have potent anti-tumor effects. In addition, BAY-85-8501 has been used to investigate the role of certain enzymes in the regulation of glucose metabolism, as well as in the study of inflammation and oxidative stress.
Propriétés
Formule moléculaire |
C18H22I2N2O4S2 |
|---|---|
Poids moléculaire |
648.3 g/mol |
Nom IUPAC |
4-iodo-N-[6-[(4-iodophenyl)sulfonylamino]hexyl]benzenesulfonamide |
InChI |
InChI=1S/C18H22I2N2O4S2/c19-15-5-9-17(10-6-15)27(23,24)21-13-3-1-2-4-14-22-28(25,26)18-11-7-16(20)8-12-18/h5-12,21-22H,1-4,13-14H2 |
Clé InChI |
ZNDBGGVCEVANIT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCCCCNS(=O)(=O)C2=CC=C(C=C2)I)I |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)NCCCCCCNS(=O)(=O)C2=CC=C(C=C2)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(diethylamino)phenyl]octanamide](/img/structure/B291056.png)
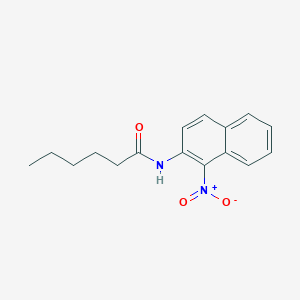

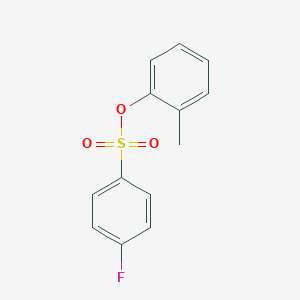
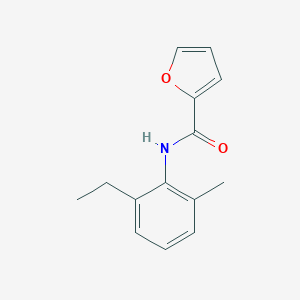


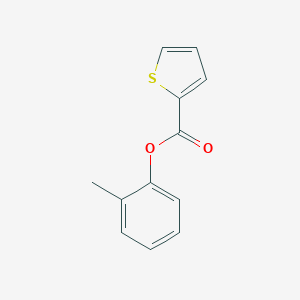
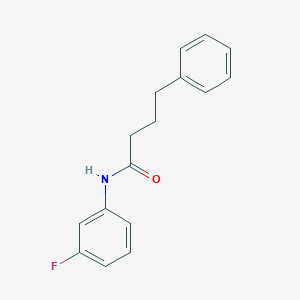



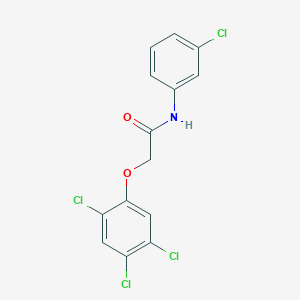
![10-[(2-Thienylcarbonyl)oxy]decyl 2-thiophenecarboxylate](/img/structure/B291079.png)